Aniline sulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

aniline;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLGSSKLPLTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2424-53-5, 29961-02-2, 542-16-5, 62-53-3 (Parent) | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Benzenamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Benzenamine, homopolymer, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29961-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Benzenamine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Aniline sulphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Aniline sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020305504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90942445 | |

| Record name | Sulfuric acid--aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20305-50-4, 2424-53-5 | |

| Record name | Benzenamine, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20305-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline sulphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020305504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aniline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aniline Sulfate: A Comprehensive Technical Guide to Synthesis and Characterization

An in-depth technical guide on the synthesis and characterization of aniline (B41778) sulfate (B86663) for researchers, scientists, and drug development professionals.

Introduction

Aniline sulfate is an organic salt formed from the reaction of aniline, a primary aromatic amine, and sulfuric acid. It presents as a white to off-white crystalline solid and serves as a key intermediate in various industrial syntheses, including the manufacturing of dyes, pharmaceuticals, and other organic compounds.[1][2] The salt exists commonly as dianilinium sulfate, with a molecular formula of (C₆H₅NH₂)₂·H₂SO₄.[2][3] Understanding its synthesis and characterizing its physicochemical properties are crucial for ensuring purity, stability, and reactivity in its downstream applications.

This technical guide provides detailed experimental protocols for the synthesis of aniline sulfate and its comprehensive characterization using modern analytical techniques. The methodologies and data presented are intended to support researchers in materials science, organic chemistry, and pharmaceutical development.

Synthesis of Aniline Sulfate

The synthesis of aniline sulfate is a straightforward acid-base reaction between aniline and sulfuric acid. The anilinium ion is formed, which then pairs with the sulfate counter-ion. The reaction is typically exothermic and requires careful control of the temperature.

Experimental Protocol

Materials:

-

Aniline (C₆H₅NH₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

Ice bath

Procedure:

-

In a 250 mL beaker, place 10 mL of aniline.

-

Prepare an ice bath to cool the beaker containing the aniline. This is crucial to manage the exothermic nature of the reaction.

-

Slowly and cautiously add 20 mL of concentrated sulfuric acid to the aniline with continuous gentle stirring.[4] The addition should be dropwise to prevent a rapid temperature increase.

-

Maintain the mixture in the ice bath throughout the addition of the acid. Aniline hydrogen sulfate is formed initially.[4]

-

After the complete addition of sulfuric acid, continue stirring the mixture for another 15-20 minutes to ensure the reaction goes to completion.

-

The resulting white precipitate of aniline sulfate is then collected by vacuum filtration.

-

Wash the crude product with cold deionized water and then with a small amount of cold isopropanol or ethanol to remove any unreacted starting materials.

-

Dry the purified aniline sulfate crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Safety Precautions:

-

Both aniline and concentrated sulfuric acid are highly corrosive and toxic.[2][5] All procedures should be conducted inside a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aniline is toxic by inhalation, ingestion, and skin contact.[2]

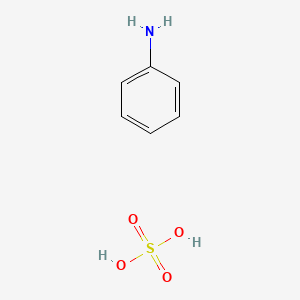

Synthesis Reaction Pathway

Caption: Reaction scheme for the synthesis of aniline sulfate.

Characterization of Aniline Sulfate

A multi-technique approach is essential for the unambiguous characterization of synthesized aniline sulfate, confirming its structure, purity, and thermal properties.

Physicochemical Properties

The fundamental physical and chemical properties of aniline sulfate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 542-16-5 | [2][6] |

| Molecular Formula | C₁₂H₁₆N₂O₄S | [3][7] |

| Molecular Weight | 284.33 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Density | 1.38 g/mL | [2] |

| Boiling Point | 184.4 °C (for aniline) | [1] |

| Solubility | Soluble in water | [2] |

Characterization Workflow

Caption: Workflow for the characterization of aniline sulfate.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the synthesized compound.[8]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups of the anilinium and sulfate ions.

-

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried aniline sulfate sample (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg).

-

Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Interpretation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3000-3200 | N-H stretching vibrations of the anilinium ion (NH₃⁺) | [9] |

| ~1600-1620 | N-H bending vibrations | [9] |

| ~1450-1550 | C=C aromatic ring stretching | [10] |

| ~1100-1200 | S=O stretching vibrations of the sulfate ion (SO₄²⁻) | [7] |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the anilinium cation.

-

Experimental Protocol:

-

Data Interpretation (in DMSO-d₆):

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H | ~8.0 | Protons of the -NH₃⁺ group | [11] |

| ¹H | ~7.25 | Ortho-protons of the aromatic ring | [11] |

| ¹H | ~7.00 | Meta-protons of the aromatic ring | [11] |

| ¹H | ~6.95 | Para-proton of the aromatic ring | [11] |

| ¹³C | ~115-140 | Carbons of the aromatic ring | [1] |

X-Ray Diffraction (XRD)

XRD analysis is employed to determine the crystalline structure of aniline sulfate.

-

Experimental Protocol:

-

Grind the aniline sulfate sample into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range (e.g., 5° to 80°).

-

-

Data Interpretation: The resulting diffraction pattern can be compared with known database entries to confirm the crystal phase. Key crystallographic data for anilinium sulfate are provided below.[3]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | C 1 2 1 | [3] |

| a | 29.2672 Å | [3] |

| b | 6.2707 Å | [3] |

| c | 7.4449 Å | [3] |

| β | 95.612° | [3] |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of aniline sulfate.[8][12]

-

Experimental Protocol:

-

Place 5-10 mg of the aniline sulfate sample into an alumina (B75360) or platinum crucible.[13]

-

Place the crucible in the TGA or DSC instrument.

-

Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).[13][14]

-

-

Data Interpretation:

-

DSC: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions like melting and decomposition.[15]

-

TGA: The TGA curve plots the percentage of mass loss against temperature.[12] It provides information on the decomposition temperature and the amount of residual mass. The derivative of the TGA curve (DTG) shows the temperature at which the rate of mass loss is maximal.[12] For aniline sulfate, decomposition is expected, releasing volatile products like aniline, sulfur oxides, and water.[16]

-

References

- 1. Page loading... [guidechem.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Anilinium sulfate | C12H16N2O4S | CID 66611590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. technopharmchem.com [technopharmchem.com]

- 6. Aniline sulfate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Aniline sulfate(542-16-5) IR Spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aniline sulfate(542-16-5) 1H NMR spectrum [chemicalbook.com]

- 12. azom.com [azom.com]

- 13. benchchem.com [benchchem.com]

- 14. Making sure you're not a bot! [openjournals.ugent.be]

- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 16. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Aniline Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information for aniline (B41778) sulfate (B86663). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the physicochemical properties, structural characteristics, and experimental protocols for the synthesis and analysis of both anilinium sulfate and anilinium hydrogen sulfate.

Introduction

Aniline sulfate is the salt formed from the reaction of aniline, a primary aromatic amine, with sulfuric acid. Depending on the stoichiometry of the reaction, two distinct salts can be formed: anilinium sulfate, where two aniline molecules react with one molecule of sulfuric acid, and anilinium hydrogen sulfate, from a one-to-one reaction. These compounds are typically white to off-white crystalline solids and serve as precursors or intermediates in various organic syntheses. Understanding their specific chemical and physical properties is crucial for their effective application in research and development.

Chemical Structure and Formation

Aniline acts as a base and reacts with the strong acid, sulfuric acid, in an acid-base neutralization to form the corresponding anilinium salts. The lone pair of electrons on the nitrogen atom of the aniline molecule accepts a proton (H⁺) from sulfuric acid.

-

Anilinium Sulfate (2:1 Salt): Formed when two equivalents of aniline react with one equivalent of sulfuric acid. The resulting salt consists of two anilinium cations ([C₆H₅NH₃]⁺) and one sulfate anion (SO₄²⁻).

-

Anilinium Hydrogen Sulfate (1:1 Salt): Formed from the reaction of one equivalent of aniline with one equivalent of sulfuric acid. This salt is comprised of one anilinium cation ([C₆H₅NH₃]⁺) and one hydrogen sulfate (bisulfate) anion (HSO₄⁻).

The formation of these salts can be represented by the following chemical equations:

2 C₆H₅NH₂ + H₂SO₄ → (C₆H₅NH₃)₂SO₄

C₆H₅NH₂ + H₂SO₄ → [C₆H₅NH₃]⁺HSO₄⁻

Physicochemical Properties

The quantitative data for the two forms of aniline sulfate are summarized in the tables below for ease of comparison.

Anilinium Sulfate (2:1)

| Property | Value | Reference(s) |

| CAS Number | 542-16-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₄S | [1][2] |

| Molecular Weight | 284.33 g/mol | [2][3] |

| Appearance | Colorless leaflets or white crystalline powder | [2] |

| Density | 1.377 - 1.38 g/cm³ | [1][2] |

| Melting Point | Decomposes in the range of 155-205 °C | [2] |

| Solubility in Water | 6.6 g/100 g at 15 °C | [2] |

| Solubility in Organic Solvents | Insoluble in diethyl ether; sparingly soluble in ethanol (B145695) and trifluoroacetic acid. | [2] |

Anilinium Hydrogen Sulfate (1:1)

| Property | Value | Reference(s) |

| CAS Number | 20305-50-4 | [4] |

| Molecular Formula | C₆H₉NO₄S | [4] |

| Molecular Weight | 191.21 g/mol | [4] |

| Appearance | Crystalline solid | [5] |

| Melting Point | Not available | |

| UV-Vis λmax | ~300 nm | [5] |

| Crystal System | Orthorhombic | [6] |

Experimental Protocols

Synthesis and Purification

4.1.1. Synthesis of Anilinium Sulfate (2:1)

This protocol is adapted from standard acid-base salt formation procedures.

-

Materials: Aniline (freshly distilled), Sulfuric acid (concentrated, 98%), Ethanol, Diethyl ether, Ice bath.

-

Procedure:

-

In a flask, dissolve 2.0 equivalents of aniline in a suitable volume of ethanol.

-

Cool the flask in an ice bath.

-

Slowly, with stirring, add 1.0 equivalent of concentrated sulfuric acid dropwise. A white precipitate of anilinium sulfate will form. The reaction is exothermic, so maintain a low temperature.

-

After the addition is complete, continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the crude anilinium sulfate by vacuum filtration.

-

Wash the crystals with cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.

-

Recrystallize the product from hot water or a mixed solvent system like ethanol/water to obtain pure crystals.

-

Dry the purified crystals in a vacuum oven at a low temperature.

-

4.1.2. Synthesis of Anilinium Hydrogen Sulfate (1:1)

This procedure is based on the initial step of sulfanilic acid synthesis.[7]

-

Materials: Aniline (freshly distilled), Sulfuric acid (concentrated, 98%), Ice bath.

-

Procedure:

-

Place 1.0 equivalent of aniline in a flask.

-

Cool the flask in an ice bath.

-

Cautiously and with gentle shaking, add 1.0 equivalent of concentrated sulfuric acid.

-

The mixture will solidify upon formation of the anilinium hydrogen sulfate salt.[7]

-

The resulting solid can be used as is for subsequent reactions or can be purified by recrystallization from a minimal amount of hot water.

-

Characterization Methods

4.2.1. Determination of Melting/Decomposition Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Place a small amount of the dry, purified aniline sulfate crystals into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting/decomposition temperature is approached.

-

Record the temperature range from the onset of melting or decomposition (discoloration, charring) to the point where the entire sample has liquefied or fully decomposed.

-

4.2.2. Infrared (IR) Spectroscopy

This is a general procedure for obtaining an IR spectrum of a solid organic salt.

-

Apparatus: FT-IR spectrometer, Agate mortar and pestle, KBr press.

-

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry aniline sulfate sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a KBr press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty spectrometer to subtract atmospheric CO₂ and water vapor signals.

-

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for NMR analysis of anilinium salts.

-

Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, Deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Procedure:

-

Dissolve 5-10 mg of the aniline sulfate sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Anilinium salts are often soluble in DMSO-d₆ or D₂O.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and matching the probe, locking onto the deuterium (B1214612) signal of the solvent, and shimming the magnetic field for homogeneity.

-

Process the acquired data (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.

-

Safety and Handling

Aniline sulfate is classified as a toxic substance.[8] It is harmful if swallowed, inhaled, or absorbed through the skin.[8] It may cause irritation to the skin, eyes, and respiratory tract.[8] Aniline and its derivatives are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8] Chronic exposure may pose a carcinogenic risk.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. Aniline sulfate is light-sensitive and hygroscopic.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols.

References

- 1. chembk.com [chembk.com]

- 2. aniline sulfate (2:1) [chemister.ru]

- 3. Anilinium sulfate | C12H16N2O4S | CID 66611590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aniline sulfate | C6H9NO4S | CID 3015090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Growth and characterization of anilinium hydrogen sulfate (AHS) single crystals: an organic nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anilinium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]

Spectroscopic Analysis of Aniline Sulphate: A Technical Guide

An in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of aniline (B41778) sulphate, providing researchers, scientists, and drug development professionals with essential data and methodologies for its characterization.

Aniline sulphate, the salt formed from the reaction of aniline and sulphuric acid, is a compound of interest in various chemical and pharmaceutical contexts. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as NMR, IR, and UV-Vis provide a powerful toolkit for elucidating the molecular structure and characteristics of this compound. This technical guide presents a consolidated overview of the spectroscopic data for this compound and details the experimental protocols for these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, NMR spectra are typically acquired in a deuterated solvent such as dimethyl sulphoxide-d6 (DMSO-d6).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d6 reveals distinct signals corresponding to the aromatic protons and the protons of the anilinium ion. The electron-withdrawing nature of the -NH₃⁺ group influences the chemical shifts of the aromatic protons, causing them to appear at slightly different positions compared to aniline.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6 [1]

| Assignment | Chemical Shift (δ) at 89.56 MHz (ppm) | Chemical Shift (δ) at 399.65 MHz (ppm) | Multiplicity |

| Aromatic Protons | 7.26 | 8.0 | Multiplet |

| Aromatic Protons | 7.07 | 7.254 | Multiplet |

| Aromatic Protons | 7.00 | 6.99 | Multiplet |

| Aromatic Protons | 6.93 | 6.96 | Multiplet |

| NH₃⁺ Protons | Not explicitly assigned | Not explicitly assigned | Broad Singlet |

Note: The broad signal for the NH₃⁺ protons is often observed and can exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the this compound molecule. The protonation of the amino group to form the anilinium ion results in a downfield shift of the carbon atom attached to the nitrogen (C1) and also influences the chemical shifts of the other aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) (ppm) |

| C-NH₃⁺ (C1) | ~129-135 |

| Aromatic C-H | ~115-130 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands for the anilinium ion, the sulphate ion, and the aromatic ring.

Table 3: FTIR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3000-3300 | ν(N-H) | N-H stretching vibrations of the anilinium group (-NH₃⁺). Often appears as a broad band. |

| ~2900 | ν(C-H) | Aromatic C-H stretching. |

| ~1585 | δ(N-H) / C=C stretch | N-H bending (scissoring) of the anilinium group, overlapping with aromatic C=C stretching. |

| ~1497 | C=C stretch | Aromatic C=C stretching of the benzenoid ring. |

| ~1300 | ν(C-N) | C-N stretching of the secondary aromatic amine. |

| ~1110-1162 | ν(S=O) | Asymmetric stretching of the sulphate ion (SO₄²⁻). |

| ~820 | δ(C-H) oop | Out-of-plane C-H bending of the aromatic ring. |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In an aqueous solution, this compound dissociates into the anilinium cation and the sulphate anion. The UV-Vis spectrum is therefore characteristic of the anilinium ion. The protonation of the amino group removes the lone pair of electrons on the nitrogen from conjugation with the benzene (B151609) ring. This results in a hypsochromic (blue) shift compared to aniline.

Table 4: UV-Vis Spectroscopic Data for this compound in Aqueous Solution

| Parameter | Value |

| λ_max | ~203 nm |

This absorption is comparable to that of benzene, which is expected as the electronic system of the anilinium ion closely resembles that of a substituted benzene ring without the n-π* transitions associated with the lone pair of the amino group in aniline.[2][3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated dimethyl sulphoxide (DMSO-d6)

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Identify and assign the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain an FTIR spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound in an aqueous solution.

Materials:

-

This compound

-

Deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in deionized water of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (e.g., 1-10 µg/mL).

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with deionized water to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse a second quartz cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 190-400 nm).

-

-

Data Processing:

-

The spectrophotometer software will automatically subtract the baseline from the sample spectrum.

-

Determine the wavelength of maximum absorbance (λ_max).

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Aniline Sulphate

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) sulphate, a salt formed from the reaction of aniline and sulfuric acid, manifests in distinct crystalline forms, primarily as anilinium sulfate (B86663) and anilinium hydrogen sulfate. The arrangement of ions and the hydrogen bonding networks within these crystals dictate their physicochemical properties, making a thorough understanding of their structure and morphology crucial for applications in materials science and pharmaceutical development. This guide provides a comprehensive overview of the crystallographic data, experimental protocols for crystal growth and characterization, and the relationship between the internal structure and external morphology of these two primary forms of aniline sulphate.

Crystal Structure of Anilinium Sulfate ((C₆H₅NH₃)₂SO₄)

Anilinium sulfate crystallizes in the monoclinic system, presenting a layered structure stabilized by extensive hydrogen bonding.

Crystallographic Data

The crystallographic parameters for anilinium sulfate have been determined by single-crystal X-ray diffraction.

| Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | C2[2] |

| a (Å) | 29.2672[1] |

| b (Å) | 6.2707[1] |

| c (Å) | 7.4449[1] |

| α (°) | 90[1] |

| β (°) | 95.612[1] |

| γ (°) | 90[1] |

| Volume (ų) | 1358.5 |

| Z | 4[1] |

| Stoichiometry | 2 x [C₆H₅NH₃]⁺, 1 x [SO₄]²⁻[1] |

Molecular Structure and Bonding

The crystal structure of anilinium sulfate is characterized by alternating layers of anilinium cations and sulfate anions. These layers are held together by a network of N-H···O hydrogen bonds. The ammonium (B1175870) group of the anilinium cation acts as a hydrogen bond donor to the oxygen atoms of the sulfate anion.

Further details on specific bond lengths and angles within the anilinium cation and the sulfate anion would be populated here from the full-text analysis of the source publication.

Crystal Structure of Anilinium Hydrogen Sulfate (C₆H₅NH₃·HSO₄)

Anilinium hydrogen sulfate represents a different stoichiometry and crystallizes in the orthorhombic system. Its structure is also dominated by hydrogen bonding interactions.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information for anilinium hydrogen sulfate.[3]

| Parameter | Value[3] |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁[3] |

| a (Å) | 14.3201[3] |

| b (Å) | 9.0891[3] |

| c (Å) | 12.8771[3] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1676.04[3] |

| Z | 8[3] |

Molecular Structure and Hydrogen Bonding Network

The asymmetric unit of anilinium hydrogen sulfate contains two anilinium cations and two hydrogen sulfate anions.[3] The structure is organized into alternating sheets of cations and anions.[3] A key feature is the presence of strong O-H···O hydrogen bonds between the hydrogen sulfate anions, forming infinite chains.[3] These chains are then interlinked with the anilinium cations through N-H···O hydrogen bonds.[3]

Table of Hydrogen Bond Geometries for Anilinium Hydrogen Sulfate:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1A-H1A···O4B | 0.89 | 1.96 | 2.839(4) | 169 |

| N1A-H2A···O2B | 0.89 | 1.86 | 2.743(4) | 172 |

| N1A-H3A···O1A | 0.89 | 2.01 | 2.889(4) | 168 |

| N1B-H1B···O3A | 0.89 | 1.88 | 2.759(4) | 170 |

| N1B-H2B···O1B | 0.89 | 1.98 | 2.856(4) | 168 |

| N1B-H3B···O2A | 0.89 | 1.95 | 2.827(4) | 168 |

| O4A-H4A···O2B | 0.82 | 1.80 | 2.616(3) | 175 |

| O4B-H4B···O2A | 0.82 | 1.81 | 2.623(3) | 174 |

Data extracted from Boutobba et al., Acta Crystallographica Section E, 2010.

A comprehensive table of intramolecular bond lengths and angles for the anilinium cation and hydrogen sulfate anion would be included here upon analysis of the supplementary crystallographic data.

Crystal Morphology

The external morphology of a crystal is a macroscopic expression of its internal crystal structure. While detailed morphological studies with indexed faces for this compound crystals are not extensively reported in the primary crystallographic literature, the growth habits can be inferred from the crystallization methods.

Crystals of both anilinium sulfate and anilinium hydrogen sulfate are typically grown from aqueous solutions by slow evaporation.[4][5] This method generally yields well-formed, facetted crystals. The specific morphology will be governed by the relative growth rates of different crystallographic faces, which are in turn influenced by factors such as solvent, temperature, and impurities. For instance, the layered structures of both forms of this compound suggest that the crystal habit might be plate-like.

Experimental Protocols

Synthesis and Crystallization of Anilinium Sulfate

Single crystals of anilinium sulfate can be prepared by the reaction of aniline with sulfuric acid in a 2:1 molar ratio.

Protocol:

-

Dissolve aniline in a suitable solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of concentrated sulfuric acid (one equivalent) to the aniline solution while stirring.

-

The anilinium sulfate salt will precipitate.

-

Recrystallize the crude product from an appropriate solvent system to obtain single crystals suitable for X-ray diffraction. Slow evaporation of an aqueous solution is a common method.[4]

Synthesis and Crystallization of Anilinium Hydrogen Sulfate

Single crystals of anilinium hydrogen sulfate are obtained by reacting aniline and sulfuric acid in a 1:1 molar ratio.

Protocol:

-

Prepare an aqueous solution of aniline.

-

Add an equimolar amount of sulfuric acid to the solution.

-

Allow the solution to evaporate slowly at room temperature.[3][5]

-

Colorless, single crystals of anilinium hydrogen sulfate will form over time.[5]

Crystal Structure Determination

The crystal structures of both anilinium sulfate and anilinium hydrogen sulfate were determined using single-crystal X-ray diffraction.

General Workflow:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[3]

Visualizations

References

- 1. Anilinium sulfate | C12H16N2O4S | CID 66611590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Anilinium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Crystal structure of diethylammonium aniline-4-sulfonate anilinium-4-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Aniline Sulphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility characteristics of aniline (B41778) sulphate in various organic solvents. Aniline sulphate, the salt of a weak organic base (aniline) and a strong mineral acid (sulphuric acid), presents a unique solubility profile critical for its application in chemical synthesis, purification, and pharmaceutical formulation. Due to the limited availability of precise quantitative data in published literature, this guide focuses on the fundamental principles governing its solubility, presents available data, and provides detailed experimental protocols for researchers to determine solubility in their specific solvent systems.

Understanding the Solubility of this compound

This compound exists as an ionic salt, (C₆H₅NH₃)₂SO₄. Its solubility is primarily dictated by the high lattice energy of this salt structure and the polarity of the solvent. As a salt, it is readily soluble in polar solvents like water.[1][2] Conversely, its solubility in organic solvents is limited and highly dependent on the solvent's nature. The governing principle, "like dissolves like," suggests that its solubility will be poor in non-polar solvents, which cannot overcome the strong ionic attractions within the salt's crystal lattice. Polar organic solvents, particularly those capable of hydrogen bonding, are more effective at solvating the anilinium (C₆H₅NH₃⁺) and sulphate (SO₄²⁻) ions.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in organic solvents is sparsely reported. The available information is summarized below, highlighting the need for experimental determination for most solvent systems.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Reference |

| Water | Polar Protic | 15 | 6.6 g / 100 g | [3] |

| Ethanol | Polar Protic | Not Specified | Sparingly Soluble | [3] |

| Diethyl Ether | Non-Polar | Not Specified | Insoluble | [3] |

| Trifluoroacetic Acid | Polar Protic | Not Specified | Sparingly Soluble | [3] |

Note: "Sparingly soluble" and "insoluble" are qualitative terms. Precise quantitative determination requires experimental analysis as detailed in Section 4.0.

Factors Influencing Solubility

Several key factors influence the dissolution of this compound in a given solvent. Understanding these relationships is crucial for selecting appropriate solvent systems for synthesis, crystallization, or formulation. The interplay of these factors determines the extent to which the solute-solute interactions in the crystal lattice can be overcome by solute-solvent interactions.

Caption: Key factors influencing the solubility of this compound.

-

Solvent Polarity: As an ionic salt, this compound's solubility is highest in highly polar solvents. Non-polar solvents like hexane (B92381) or toluene (B28343) are generally poor solvents for this compound.

-

Hydrogen Bonding: Polar protic solvents, such as alcohols (e.g., methanol, ethanol), can act as both hydrogen bond donors and acceptors, enabling them to effectively solvate both the anilinium and sulphate ions. Polar aprotic solvents like DMSO or DMF can act as hydrogen bond acceptors and may offer moderate solubility.

-

Temperature: The solubility of most solid compounds, including this compound, generally increases with temperature. This relationship is fundamental to purification techniques like recrystallization.

-

Presence of Other Solutes: The common ion effect can decrease solubility. For instance, adding another sulphate salt to the solution would suppress the dissolution of this compound.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The most reliable and widely used method for determining the equilibrium solubility of a compound is the Shake-Flask Method , which is consistent with OECD Guideline 105 for testing of chemicals. This method establishes the saturation mass concentration of the substance in a solvent at a given temperature.

Principle

An excess amount of the solid (this compound) is agitated in the test solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).

Required Apparatus and Reagents

-

This compound (high purity)

-

Selected Organic Solvent(s) (analytical grade)

-

Shaking incubator or water bath with orbital shaker, capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C).

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes, or syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow

The following diagram illustrates the stepwise procedure for the Shake-Flask solubility determination method.

Caption: Workflow for the Shake-Flask method of solubility determination.

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm that the solution is saturated.

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a shaking water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitation: Agitate the flask for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary test can help determine the minimum time required.

-

Phase Separation: After agitation, allow the flask to stand at the same constant temperature to let the undissolved solid settle. For very fine suspensions, centrifugation is recommended to achieve a clear separation.

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining micro-particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the pre-established calibration curve of the analytical instrument.

-

Measure the concentration of the diluted sample using a calibrated UV-Vis spectrophotometer (by measuring absorbance at aniline's λ_max) or an HPLC system.

-

-

Calculation: Calculate the concentration of this compound in the original, undiluted supernatant. This value represents the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Conclusion

References

The Thermal Decomposition Pathway of Aniline Sulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of aniline (B41778) sulphate. Aniline sulphate, an organic salt formed from the reaction of aniline and sulfuric acid, undergoes a multi-stage decomposition upon heating. Understanding its thermal stability and decomposition mechanism is critical for its application in chemical synthesis, the pharmaceutical industry, and materials science, ensuring safe handling and processing. This document details the key decomposition stages, intermediates, and final products, supported by illustrative thermal analysis data and detailed experimental protocols.

Introduction

This compound is a salt that finds application in various chemical processes, including as an intermediate in the synthesis of dyes and pharmaceuticals. Its thermal behavior dictates its stability under different processing conditions. Thermal decomposition involves a series of chemical changes as the temperature increases, leading to the formation of various gaseous and solid products. This guide elucidates this pathway, providing valuable data for professionals working with this compound.

Thermal Decomposition Pathway

The decomposition is initiated by a proton transfer, followed by a series of reactions including desulfonation and rearrangement, ultimately leading to the formation of more stable products and gaseous byproducts.[1][2]

Key Stages and Intermediates

The decomposition process can be broadly categorized into the following stages:

-

Initial Decomposition and Formation of Phenylsulfamic Acid: The process begins with an endothermic event corresponding to the melting of this compound. This is followed by an initial decomposition step where this compound loses a molecule of water to form phenylsulfamic acid. This is an intramolecular rearrangement.

-

Rearrangement to Sulfanilic Acid: Upon further heating, typically in the range of 180-200°C, phenylsulfamic acid undergoes a rearrangement to form the more stable p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. This is a key step in the thermal decomposition pathway.

-

Decomposition of Sulfanilic Acid: At higher temperatures, sulfanilic acid itself decomposes. This stage involves the breakdown of the aromatic ring and the release of gaseous products.

Final Decomposition Products

The complete thermal decomposition of this compound under an inert atmosphere is expected to yield a mixture of gaseous products and a carbonaceous residue. The primary gaseous products include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Oxides of nitrogen (NOx)

-

Oxides of sulfur (SOx)

The solid residue is typically a stable carbonaceous char.

Quantitative Data

The following tables summarize illustrative quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of compounds structurally similar to this compound, such as di-m-chloroanilinium sulfate (B86663).[1] This data provides an expected range for the thermal events of this compound.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |

| 1 | 150 - 250 | ~220 | ~5 - 10% | Loss of water and initial decomposition |

| 2 | 250 - 400 | ~350 | ~40 - 50% | Formation and decomposition of sulfanilic acid |

| 3 | > 400 | - | ~20 - 30% | Decomposition of intermediate structures |

| Residue | > 600 | - | ~15 - 25% | Formation of stable carbonaceous char |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) | Interpretation |

| Endotherm | ~180 | ~190 | Varies | Melting of this compound |

| Exotherm | ~210 | ~230 | Varies | Initial decomposition and rearrangement |

| Broad Exotherm | ~300 - 450 | ~380 | Varies | Major decomposition of organic components |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A 5-10 mg sample of finely powdered this compound is accurately weighed into an alumina (B75360) crucible.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Ambient temperature to 800 °C.

-

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of decomposition stages, as well as the percentage mass loss for each step. The derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A 2-5 mg sample of finely powdered this compound is accurately weighed into a sealed aluminum pan with a pinhole lid to allow for the escape of evolved gases. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Ambient temperature to 500 °C.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic peaks are analyzed to determine the temperatures of phase transitions (e.g., melting) and decomposition events, respectively. The enthalpy change for each event is calculated from the peak area.

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by melting and rearrangement to form sulfanilic acid, followed by further decomposition at higher temperatures to yield gaseous products and a carbonaceous residue. This guide provides a foundational understanding of this pathway, supported by representative quantitative data and detailed experimental protocols for TGA and DSC analysis. This information is essential for professionals in research, development, and manufacturing to ensure the safe and effective use of this compound in various applications. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more definitive identification of the evolved gaseous products at each decomposition stage.

References

An In-depth Technical Guide to the Reaction of Aniline Sulfate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the reaction of aniline (B41778) sulfate (B86663) with aldehydes. This reaction is a cornerstone in the synthesis of Schiff bases (imines), which are pivotal intermediates in organic synthesis and drug development.

Core Reaction Mechanism: Schiff Base Formation

The reaction of aniline sulfate with an aldehyde proceeds via an acid-catalyzed nucleophilic addition-elimination pathway to form a Schiff base. In this context, aniline sulfate serves a dual role: it is the source of the aniline nucleophile and, through equilibrium, provides the acidic medium (anilinium ions) necessary to catalyze the reaction. The sulfate anion is generally considered a spectator ion.

The mechanism unfolds in three principal, reversible steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of the aldehyde. This step is often the rate-determining step and results in the formation of a zwitterionic intermediate.

-

Proton Transfer and Carbinolamine Formation: A rapid intramolecular proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral aminoalcohol intermediate known as a carbinolamine (or hemiaminal).[1]

-

Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an anilinium ion (or any other acid present). This protonation converts the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of a carbon-nitrogen double bond, yielding the final Schiff base (imine) product.[1][2]

The entire process is reversible, and the formation of the Schiff base is typically driven to completion by removing water from the reaction mixture.[1]

Signaling Pathway Diagram

Caption: Acid-catalyzed formation of a Schiff base from aniline and an aldehyde.

Quantitative Data Presentation

The yield of Schiff bases from the reaction of anilines and aldehydes is influenced by various factors, including the specific reactants, solvent, temperature, and reaction time. Below is a summary of representative yields under different conditions.

| Aniline Derivative | Aldehyde Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Benzaldehyde | Ethanol (B145695) | Room Temp | 1 | 78 | [3] |

| 4-Nitroaniline | Salicylaldehyde | Sulfuric Acid / Ethanol | Reflux | 0.17-4 | - | |

| m-Nitroaniline | Various Aromatic Aldehydes | Ethanol | Reflux | 2 | 80-90 | - |

| 4,4'-Methylenedianiline | Benzaldehyde | - | - | - | 90 | |

| 4,4'-Methylenedianiline | p-Methoxybenzaldehyde | - | - | - | 85 | |

| 4,4'-Methylenedianiline | p-Chlorobenzaldehyde | - | - | - | 83 | |

| Aniline | Various Aromatic Aldehydes | High-Temperature Water | 350 | 0.05 | 89-98 | [4] |

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of a Schiff base from aniline sulfate and an aromatic aldehyde.

Objective: To synthesize N-benzylideneaniline from aniline sulfate and benzaldehyde.

Materials:

-

Aniline sulfate ((C₆H₅NH₃)₂SO₄)

-

Benzaldehyde (C₆H₅CHO)

-

Ethanol (95%)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Beakers

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.05 mol of aniline sulfate in 30 mL of 95% ethanol. To this solution, add 0.1 mol of benzaldehyde.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Neutralization and Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with 3 x 30 mL portions of diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of N-benzylideneaniline.

-

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as IR and ¹H NMR. The characteristic imine (C=N) stretch in the IR spectrum is typically observed around 1625 cm⁻¹.

Experimental Workflow Diagram

References

Aniline Sulphate: A Technical Guide to its Early Studies and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) sulphate, the salt formed from the aromatic amine aniline and sulfuric acid, played a pivotal, albeit often supporting, role in the burgeoning field of organic chemistry in the 19th century. Its discovery and early study are intrinsically linked to the elucidation of the nature of aniline itself and the subsequent birth of the synthetic dye industry. This technical guide provides an in-depth exploration of the early history, synthesis, and characterization of aniline sulphate, drawing upon the foundational studies of the era.

Historical Context and Discovery

The story of this compound begins with the discovery of its parent compound, aniline. Initially isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it "Crystallin," this simple aromatic amine was independently discovered and named by several chemists.[1][2] Friedlieb Ferdinand Runge isolated it from coal tar in 1834 and called it "kyanol."[1] In 1840, Carl Julius Fritzsche obtained it from indigo treated with caustic potash and named it "aniline."[1] Nikolay Zinin synthesized it from nitrobenzene (B124822) in 1842, naming it "benzidam."[2] It was August Wilhelm von Hofmann who, in 1843, conclusively demonstrated that these were all the same compound, thereafter known as aniline.[1]

The preparation of aniline salts, including the sulphate, was a natural progression in the characterization of this new organic base. As a weak base, aniline readily reacts with strong acids to form salts.[3] The study of these salts was crucial for understanding the chemical nature of aniline and for developing methods of its purification and handling.

Early Experimental Protocols

Detailed experimental protocols from the mid-19th century are often less precise than modern standards. However, historical texts provide valuable insight into the methods used by pioneering chemists.

Synthesis of this compound

An early and straightforward method for the preparation of this compound involved the direct reaction of aniline with sulfuric acid. While specific molar ratios were not always explicitly stated in early literature, the process can be reconstructed as follows:

Objective: To prepare this compound salt.

Materials:

-

Aniline (also known as "aniline oil")

-

Dilute Sulphuric Acid

Procedure (based on descriptions from the era):

-

In a suitable vessel, such as a beaker, aniline was dissolved in dilute sulphuric acid. An early account by H. Letheby in 1862 describes dissolving approximately two ounces of aniline in dilute sulphuric acid for his experiments on its electrolysis.[3]

-

The reaction is exothermic, and upon mixing, the solution would heat up.

-

Upon cooling, or by evaporation of the solvent, crystals of this compound would precipitate out of the solution.

-

The resulting crystals would then be collected, likely by filtration, and washed with a small amount of cold water or a suitable solvent to remove excess acid and unreacted aniline.

-

The purified crystals were then dried.

Role in William Henry Perkin's Synthesis of Mauveine (1856)

This compound was a key starting material in the first synthesis of a synthetic dye, mauveine, by William Henry Perkin, a student of Hofmann.

Objective: To synthesize mauveine (aniline purple).

Materials:

-

This compound

-

Potassium Dichromate

-

Water

Procedure (as described in Perkin's patent):

-

Equivalent proportions of this compound and potassium dichromate were dissolved in separate portions of hot water.

-

The two solutions were then mixed and stirred.

-

A black precipitate formed immediately.

-

This precipitate, which contained the mauveine dye, was then collected and purified.

This serendipitous discovery marked the beginning of the synthetic dye industry and highlighted the practical importance of aniline and its salts.

Quantitative Data from Early Studies

Obtaining precise quantitative data from 19th-century sources is challenging due to variations in measurement techniques and purity of materials. However, some data can be gleaned from historical chemical dictionaries and modern compilations that have retrospectively analyzed these compounds.

| Property | Reported Value (Modern Data for Reference) | Notes from Early Studies |

| Molecular Formula | (C₆H₅NH₂)₂·H₂SO₄ | The elemental composition was determined through combustion analysis, a common technique in the 19th century. |

| Molecular Weight | 284.33 g/mol | Calculated based on the atomic weights known at the time. |

| Appearance | White to pale cream or pale blue crystals or powder | Described as a crystalline solid. |

| Solubility in Water | Soluble | Early texts note its solubility in water, which was essential for its use in aqueous reactions like mauveine synthesis. |

| Melting Point | Not consistently reported in early sources | Modern sources do not typically list a sharp melting point as it tends to decompose on heating. |

Signaling Pathways and Experimental Workflows

The intellectual and experimental pathways leading to the understanding and utilization of this compound can be visualized.

The following diagram illustrates the general workflow for the preparation of this compound based on 19th-century methods.

Conclusion

The early studies and discovery of this compound were integral to the foundational period of modern organic chemistry. While detailed quantitative data from this era are sparse, the qualitative descriptions of its synthesis and its crucial role in the development of the first synthetic dyes underscore its historical significance. The work of chemists like Hofmann and Perkin, who utilized aniline and its salts, laid the groundwork for the vast field of synthetic organic chemistry and the chemical industry as we know it today. This guide serves as a technical summary of that pioneering work for contemporary researchers and professionals in the chemical and pharmaceutical sciences.

References

Aniline sulphate CAS number 542-16-5 properties

An in-depth technical guide on the properties, synthesis, and applications of Aniline (B41778) Sulfate (B86663) (CAS 542-16-5), designed for researchers, scientists, and drug development professionals.

Introduction

Aniline sulfate, registered under CAS number 542-16-5, is the salt formed from the reaction of the aromatic amine aniline with sulfuric acid. It typically exists as a 2:1 salt with the chemical formula (C₆H₅NH₂)₂·H₂SO₄.[1][2][3] This white crystalline powder is a versatile compound used as an analytical reagent, an internal standard in analytical studies, and a precursor in organic synthesis.[1][4][5][6] Its parent compound, aniline, is a foundational building block in the chemical industry, pivotal for manufacturing dyes, polymers, rubber processing chemicals, and pharmaceuticals.[7][8][9] Understanding the technical properties of aniline sulfate is crucial for its safe handling, application, and the development of novel chemical entities.

Chemical and Physical Properties

Aniline sulfate is a white to off-white crystalline powder that is stable under normal conditions but is noted to be light-sensitive and hygroscopic (absorbs moisture from the air).[1][10] It is soluble in water and sparingly soluble in ethanol.[1][3]

Table 1: Physicochemical Properties of Aniline Sulfate (CAS 542-16-5)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 542-16-5 | [1][4][10][11][12] |

| IUPAC Name | dianilinium sulfate; sulfuric acid; compound with aniline (1:2) | [2][6] |

| Synonyms | Anilinium sulphate, Benzenamine, sulfate (2:1) | [6][13][14] |

| Molecular Formula | C₁₂H₁₆N₂O₄S or (C₆H₅NH₂)₂·H₂SO₄ | [3][4][13][15] |

| Molecular Weight | 284.33 g/mol | [1][4][13][15] |

| Appearance | White to very slightly yellow crystalline powder | [1][3][14][16] |

| Density | 1.377 - 1.38 g/cm³ | [3][10][17] |

| Decomposition Temp. | 155-205 °C | [3] |

| Boiling Point | 184.4 °C (for aniline) | [9][10] |

| Solubility | Water: Soluble (6.6 g/100 g at 15°C)[3] Ethanol: Sparingly soluble[3] Diethyl ether: Insoluble[3] |[1][3][14][17] |

Safety and Hazard Information

Aniline sulfate is classified as a toxic substance and requires careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][10][12][18] It is known to cause serious eye damage and may cause an allergic skin reaction.[11][12] Prolonged or repeated exposure can cause damage to organs.[11][12] Furthermore, it is suspected of causing genetic defects and cancer.[12][18][19] The compound is also very toxic to aquatic life with long-lasting effects.[1][12]

Table 2: GHS Hazard Classification for Aniline Sulfate

| Category | Information | Source(s) |

|---|---|---|

| Pictograms | Danger | [12] |

| Signal Word | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled H317: May cause an allergic skin reaction H318: Causes serious eye damage H341: Suspected of causing genetic defects H351: Suspected of causing cancer H372: Causes damage to organs through prolonged or repeated exposure H410: Very toxic to aquatic life with long lasting effects | [12][18] |

| Hazard Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray P273: Avoid release to the environment P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [12][18] |

| Precautionary Statements | |

Experimental Protocols

Synthesis Protocol: Formation of Sulfanilic Acid via Aniline Sulfate

This protocol describes the synthesis of sulfanilic acid, a process in which aniline sulfate is a key intermediate. This "baking" process is a classical method for the sulfonation of aniline.[20][21]

Methodology:

-

Reagent Preparation: In a 150 mL conical flask, place 10 mL of aniline.

-

Salt Formation: Carefully and slowly add 20 mL of concentrated sulfuric acid to the aniline. The mixture should be gently shaken or stirred during the addition and kept cool in an ice-water bath to manage the exothermic reaction. This step forms aniline hydrogen sulfate.[21]

-

Baking Process: Heat the mixture in an oil bath at 180-190°C for approximately one hour. During this heating phase, the aniline hydrogen sulfate rearranges to form sulfanilic acid.[20][21]

-

Isolation: Allow the reaction mixture to cool. Carefully pour the cooled mixture into approximately 200 mL of cold water while stirring continuously.[21]

-

Filtration: Allow the precipitate to stand for about 5 minutes, then filter off the crude sulfanilic acid using a Buchner funnel.

-

Recrystallization (Purification): The crude product can be purified by recrystallizing from boiling water (approximately 250 mL). Sulphanilic acid has low solubility in cold water, which facilitates its isolation upon cooling.[21]

Caption: Workflow for the synthesis of sulfanilic acid from aniline.

Analytical Protocol: Analysis of Aniline Derivatives by GC-NPD (EPA Method 8131)

This protocol is based on EPA Method 8131 for determining the concentration of aniline and its derivatives in environmental samples using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[22]

Methodology:

-

Sample Preparation (Aqueous):

-

Take a 1-liter aqueous sample and adjust the pH to >11 with 1.0 M sodium hydroxide (B78521).[23]

-

Perform a liquid-liquid extraction using a separatory funnel with methylene (B1212753) chloride (e.g., two extractions with 60 mL each).[23]

-